1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene
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Overview
Description
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired substitution patterns . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The dichloro and trifluoromethylthio groups can participate in substitution reactions with suitable nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies may use this compound to investigate its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene can be compared with similar compounds such as:
1,2-Dichloro-4-nitrobenzene: Lacks the trifluoromethylthio group, leading to different chemical properties and reactivity.
1,2-Dichloro-4-fluoro-5-nitrobenzene: Contains a fluorine atom instead of the trifluoromethylthio group, resulting in variations in its chemical behavior and applications. The presence of the trifluoromethylthio group in this compound makes it unique, providing distinct chemical and physical properties that are valuable in specific applications.
Properties
Molecular Formula |
C7H2Cl2F3NO2S |
---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
InChI Key |
GMRZIYQHVFLKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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